5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide group at position 2. The benzyl group at position 1 is substituted with a 3-bromo-4-methoxyphenyl moiety, while the carboxamide nitrogen is linked to a 2,4-dimethoxyphenyl ring. This structural complexity confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug development .
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O4/c1-27-12-5-6-14(16(9-12)29-3)22-19(26)17-18(21)25(24-23-17)10-11-4-7-15(28-2)13(20)8-11/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQJLZCZJVCWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=C(C=C3)OC)Br)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, contributing to their biological activities.
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biological Activity
The compound 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring through a cycloaddition reaction, followed by functionalization at various positions to introduce substituents like methoxy and bromo groups. The presence of these substituents is crucial for enhancing biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer properties of triazole derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated against several cancer types, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Amino-Triazole Derivative A | MCF-7 | 15.2 | Induction of apoptosis |
| 5-Amino-Triazole Derivative B | A549 | 22.5 | Inhibition of angiogenesis |
| 5-Amino-Triazole Derivative C | HCT116 | 10.3 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, which are critical pathways in cancer progression. Studies have reported that derivatives with bromine and methoxy substitutions exhibit enhanced potency due to increased lipophilicity and improved interaction with cellular targets .
Anti-inflammatory Activity
In addition to anticancer properties, triazole derivatives have been explored for their anti-inflammatory effects. The compound has demonstrated significant inhibition of pro-inflammatory cytokines in vitro. Research indicates that it may modulate pathways involving NF-kB and COX enzymes.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 5-Amino-Triazole Derivative D | IL-6: 75% | 10 |
| 5-Amino-Triazole Derivative E | TNF-α: 70% | 20 |
Case Studies
A notable case study involved the evaluation of this compound in a murine model of cancer. Administration resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent . Additionally, histological analyses indicated reduced inflammation and apoptosis in tumor tissues treated with the compound.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the triazole ring and side chains significantly affect biological activity. Key findings include:
- Bromo Substitution : Enhances anticancer activity through increased binding affinity to target proteins.
- Methoxy Groups : Contribute to improved solubility and bioavailability.
These insights are critical for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing a triazole moiety can inhibit the growth of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines, demonstrating promising results.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HCT-116 | 36 | 78 |
| HeLa | 34 | 75 |
| MCF-7 | 40 | 70 |
These findings suggest that the compound may induce apoptosis in cancer cells by triggering mitochondrial dysfunction and activating caspases, which are crucial for the apoptotic pathway .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness similar to established antibiotics. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways in bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results highlight the potential of the compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of triazole derivatives, including the compound . It was found to significantly reduce cell viability in HCT-116 and HeLa cells through apoptosis induction .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazoles demonstrated that derivatives similar to the compound exhibited potent activity against multi-drug resistant strains of bacteria. The study emphasized the need for novel compounds to combat antibiotic resistance .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Electronic Effects
The position of bromine and methoxy groups significantly influences activity and stability:
- 5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Bromine at the para position of the benzyl group and methoxy groups at 3,4-positions on the aryl carboxamide.
- 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Lacks bromine, suggesting lower halogen-bonding capacity. The absence of bromine may decrease metabolic stability but improve solubility due to reduced lipophilicity .
Halogen Substitution and Bioactivity
- 5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Incorporates 4-chlorobenzyl and 4-bromo-3-methylphenyl groups. Chlorine’s smaller atomic radius compared to bromine may alter receptor interactions, while the methyl group could enhance metabolic resistance .
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazole-3-carboxamide (): Demonstrates anticancer activity via kinase inhibition, highlighting bromine’s role in enhancing target selectivity .
Methoxy Group Variations
Spectroscopic Data
- IR Spectroscopy : Bromine substitution is confirmed by C–Br stretches near 533 cm⁻¹ (cf. ). Methoxy C–O stretches appear at ~1212 cm⁻¹ .
- 1H NMR : Aromatic protons (δ 6.10–8.01 ppm) and methoxy signals (δ ~3.8 ppm) align with analogs in and .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1] in ) validate molecular weight and fragmentation patterns .
Q & A
Q. What are the standard synthetic routes for 5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 3-bromo-4-methoxybenzylamine with an isocyanide derivative (e.g., 2,4-dimethoxyphenyl isocyanide) to form a carboximidoyl chloride intermediate .
Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60–80°C) to form the triazole core .
Functionalization : Introduce the amino group via reduction of a nitro precursor or direct amination .
Key reagents: Sodium azide, DMF, and catalysts like Cu(I) for click chemistry-based cyclization .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions and bromine at 3-position) .
- X-ray Crystallography : Employ SHELXL (via SHELX suite) for refining crystal structures. Single-crystal diffraction resolves bond lengths/angles, critical for validating the triazole ring geometry and substituent orientations .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 504.2 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Strategies include:
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) to the phenyl rings without disrupting bioactivity .
- Formulation : Use co-solvents (e.g., cyclodextrins) or nanoemulsions to enhance aqueous solubility .
- Prodrug Design : Mask the amino group with pH-sensitive protecting groups (e.g., acetyl) to improve membrane permeability .
Experimental validation: Compare logP values (HPLC) and conduct pharmacokinetic profiling in rodent models .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antiproliferative efficacy)?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., renal RXF 393 vs. CNS SNB-75) to identify cell-type-specific effects .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm involvement of suspected targets (e.g., B-Raf kinase or carbonic anhydrase) .
- Meta-Analysis : Cross-reference data with structurally analogous triazoles (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent-driven effects .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Systematic Substitution : Replace the 3-bromo-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., histone deacetylase) .
- In Vitro Screening : Test analogs in enzyme inhibition assays (e.g., fluorescence-based HDAC activity assays) .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Test high-vapor-pressure solvents (e.g., dichloromethane/hexane mixtures) for slow evaporation .
- Temperature Gradients : Use gradient cooling (e.g., 4°C to -20°C) to induce nucleation .
- Additives : Introduce trace co-solvents (e.g., DMSO) to stabilize crystal lattice formation .
Q. How should researchers handle discrepancies in NMR data due to rotameric equilibria?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at 25°C and -40°C to "freeze" rotamers and simplify splitting patterns .
- 2D NMR : Use NOESY or ROESY to identify spatial proximities between substituents (e.g., methoxy groups and triazole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
